Calcitonin gene-related peptides are classified as neuropeptides that play significant roles in various physiological processes, including vasodilation and modulation of pain pathways. The β-calcitonin gene-related peptide is primarily expressed in the nervous system and has been implicated in migraine pathophysiology. The t-butyl-cys(18)-cgrp (19-37) variant is synthesized to enhance stability and receptor affinity compared to its natural counterparts .
The synthesis of t-butyl-cys(18)-cgrp (19-37) typically employs solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The following steps outline the general process:
These methods ensure high yield and purity of the final product, which is crucial for subsequent biological assays.
The molecular structure of t-butyl-cys(18)-cgrp (19-37) consists of a sequence of 19 amino acids with specific conformational characteristics influenced by its unique modifications. Key structural features include:
t-Butyl-cys(18)-cgrp (19-37) participates in various chemical reactions primarily related to receptor binding and enzymatic degradation:
Understanding these reactions is critical for developing therapeutic applications targeting related pathways.
The mechanism of action for t-butyl-cys(18)-cgrp (19-37) involves its binding to specific receptors on target cells, leading to downstream signaling effects:
Research continues to elucidate these mechanisms further, highlighting their relevance in pharmacological contexts.
t-Butyl-cys(18)-cgrp (19-37) exhibits several important physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
The applications of t-butyl-cys(18)-cgrp (19-37) span various fields:
Calcitonin Gene-Related Peptide (CGRP) exists as two isoforms in humans: α-CGRP and β-CGRP, encoded by the CALCA and CALCB genes on chromosome 11, respectively. These isoforms share ~90% sequence homology but differ in tissue distribution. α-CGRP is predominantly expressed in trigeminal ganglion neurons and the central nervous system, where it regulates nociception and vasodilation. In contrast, β-CGRP localizes primarily to the enteric nervous system and plays roles in gut motility and mucosal defense [5] [10]. Both isoforms are 37-amino-acid peptides featuring a conserved N-terminal disulfide bridge (between Cys² and Cys⁷) and a C-terminal α-amphipathic helix (residues 8–18) critical for receptor activation [3] [5]. The C-terminal domain, particularly residues 19–37, influences receptor selectivity and stability but lacks intrinsic agonist activity [1] [8].
Table 1: Key Features of Human CGRP Isoforms
Property | α-CGRP | β-CGRP |
---|---|---|
Gene | CALCA | CALCB |
Primary Site | Central/Peripheral Nervous System | Enteric Nervous System |
Sequence (1-37) | ACDTATCVTHRLAGLLSRSGGVVKNNFVPTNVGSKAF-NH₂ | ACDTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH₂ |
Key Variation | Val²², Asn²⁵ | Met²², Ser²⁵ |
The C-terminal fragment CGRP(19-37), derived from proteolytic processing, retains structural motifs essential for molecular recognition despite lacking vasodilatory activity. Biophysical studies reveal that this fragment adopts defined secondary structures in solution, including:
The [t-Butyl-Cys¹⁸] modification in CGRP(19-37) replaces the native cysteine residue with a bulkier, hydrophobic analog. This substitution serves dual purposes:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1